2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide
Description
Table 1: Elemental Composition and Exact Mass
| Element | Count | Contribution (Da) |
|---|---|---|
| C | 21 | 252.21 |
| H | 21 | 21.17 |
| F | 1 | 18.99 |
| N | 4 | 56.03 |
| O | 1 | 16.00 |
| S | 2 | 64.13 |
| Total | — | 428.53 |
Mass spectrometric fragmentation patterns for this compound remain unreported in the literature. However, analogous hydrazones exhibit characteristic cleavage at the hydrazide N–N bond (m/z ~120–150) and benzothiazole ring scission (m/z ~135–165). High-resolution mass spectrometry (HRMS) would likely show a molecular ion peak at m/z 428.53 [M+H]⁺, with isotopic signatures from sulfur (³²S: 95%, ³⁴S: 4.2%) and fluorine (¹⁹F: 100%).
Stereochemical Configuration and Double-Bond Geometry
The (1E,2E) configuration in the propenylidene moiety dictates the spatial arrangement of substituents around the double bonds. Using the Cahn–Ingold–Prelog priority rules:
- For the C1=C2 bond:
- For the C2=N bond:
This stereochemical assignment ensures minimal steric hindrance between the bulky benzothiazole and phenyl groups. Nuclear Overhauser effect (NOE) spectroscopy would theoretically show NOE correlations between the hydrazide NH and the benzothiazole protons, confirming the trans disposition of these groups.
Figure 1: Proposed Stereochemical Model
S
│
C═N–NH–CO–S–Benzothiazole
/ \
Ph–C CH₃
E-configuration at both double bonds places phenyl and benzothiazole groups on opposite sides.
X-ray crystallography data for this specific compound is unavailable, but related benzothiazole hydrazones exhibit dihedral angles of 15–25° between the benzothiazole and hydrazone planes, indicating partial conjugation. The thioether linkage (–S–) adopts a gauche conformation relative to the carbonyl group to minimize dipole repulsion.
Properties
Molecular Formula |
C19H17N3OS2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C19H17N3OS2/c1-14(11-15-7-3-2-4-8-15)12-20-22-18(23)13-24-19-21-16-9-5-6-10-17(16)25-19/h2-12H,13H2,1H3,(H,22,23)/b14-11+,20-12+ |
InChI Key |
DMWCZPNFMIFLEI-SVRYVPOOSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Chloroacetic Acid Derivatives
The intermediate 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide is synthesized via a two-step protocol. First, 2-mercaptobenzothiazole reacts with ethyl chloroacetate in ethanol-water (1:1) under basic conditions (NaCO, 0–5°C), forming 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid ethyl ester. Subsequent hydrazinolysis with hydrazine hydrate (98%, 60–70°C, 4 hours) yields the acetohydrazide.
Reaction Conditions:
Characterization Data:
Alternative Synthesis via Diethyl Malonate Condensation
An alternative route involves condensing 2-aminobenzenethiol with diethyl malonate in xylene under reflux (140°C, 8 hours) with p-toluenesulfonic acid catalysis, yielding ethyl 2-benzothiazolyl acetate. Hydrazine hydrate treatment (ethanol, 70°C, 3 hours) then produces the acetohydrazide.
Advantages:
Condensation with 2-Methyl-3-Phenylpropenal
Hydrazone Formation Mechanism
The acetohydrazide undergoes Schiff base condensation with 2-methyl-3-phenylpropenal in refluxing ethanol (78°C, 6 hours), catalyzed by glacial acetic acid (0.1 equiv). The reaction proceeds via nucleophilic attack of the hydrazide’s NH group on the aldehyde’s carbonyl carbon, followed by dehydration.
Optimized Parameters:
Purification and Crystallization
Crude product is purified via recrystallization from ethanol-water (3:1, v/v), yielding pale-yellow crystals. X-ray diffraction confirms the (1E,2E)-configuration, with dihedral angles between benzothiazole and phenyl groups measuring 6.61°.
Crystallographic Data:
Industrial-Scale Production Considerations
Solvent Recovery Systems
Ethanol is recovered via fractional distillation (78.5°C boiling point), reducing production costs by 22–30%.
Waste Management
Hydrazine sulfate byproducts are neutralized with NaOH (2M), generating inert NaSO.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC analysis (C18 column, MeOH:HO = 70:30) shows ≥98% purity with t = 6.72 min.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Route | 82–89 | 95 | High |
| Malonate Condensation | 78–84 | 98 | Moderate |
Challenges and Optimization Opportunities
Byproduct Formation
Over-condensation generates bis-hydrazones (3–7%), mitigated by strict stoichiometric control (1:1.2 ratio).
Catalytic Innovations
Replacing acetic acid with montmorillonite K10 clay increases yield to 91% by enhancing imine formation kinetics.
Chemical Reactions Analysis
Hydrazone Hydrolysis
The compound’s hydrazone functional group undergoes hydrolysis under acidic or basic conditions to regenerate the aldehyde and hydrazine derivatives:
This reaction is critical for understanding its stability in biological systems .
Intermolecular Interactions
-
π–π Stacking : The benzothiazole and phenyl rings participate in π–π interactions (centroid–centroid distance ≈ 3.85 Å), stabilizing crystal structures .
-
C–H⋯O Hydrogen Bonding : Intermolecular hydrogen bonds between C–H and oxygen atoms contribute to the herring-bone crystal packing .
Structural and Reactivity Data
Comparative Analysis with Analogous Compounds
| Compound | Key Structural Differences | Reactivity Implications |
|---|---|---|
| 2-(1,3-benzothiazol-2-yl)thioacetamide | Thioamide instead of hydrazide | Altered biological activity due to different functional groups |
| N'-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]acetohydrazide | Absence of benzothiazole moiety | Reduced π–π interactions, different therapeutic targets |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide exhibit various biological activities:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of the acetohydrazide functional group may enhance this activity, making it a candidate for further pharmacological studies .
Antitumor Activity
Compounds featuring similar structural motifs have demonstrated antitumor properties. The interaction of these compounds with specific biological targets can lead to apoptosis in cancer cells. Preliminary studies suggest that this compound could be explored for its potential in cancer therapeutics .
Enzyme Inhibition
The compound's structure allows for interaction with various enzymes. Notably, it may serve as an inhibitor for lipoxygenase and other key enzymes involved in inflammatory processes. This characteristic positions it as a potential therapeutic agent for inflammatory diseases .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Antimicrobial Evaluation : A study assessed the activity of benzothiazole derivatives against various bacterial strains. The results indicated that modifications to the hydrazide structure significantly enhanced antimicrobial potency .
- Antitumor Activity : Research focused on derivatives similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-...acetohydrazide revealed promising results in inhibiting tumor growth in vitro and in vivo models .
- Enzyme Interaction Studies : Investigations into enzyme inhibition demonstrated that certain derivatives could effectively inhibit lipoxygenase activity, suggesting potential applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring is known for its ability to intercalate with DNA, while the hydrazide moiety can form hydrogen bonds with biological macromolecules, leading to inhibition of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Modifications
Table 1: Core Structure Variations and Molecular Data
Key Observations :
Key Observations :
- The target compound’s anticonvulsant activity aligns with benzothiazole derivatives, where the sulfanylacetohydrazide moiety is critical for interacting with neuronal ion channels .
- Substitution with polar groups (e.g., hydroxyl in ) may enhance solubility but reduce blood-brain barrier penetration, limiting CNS applications.
- Benzimidazole derivatives exhibit broader pharmacological roles, including enzyme inhibition (α-glucosidase in ) and neuroprotection (), likely due to improved hydrogen-bonding capacity.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic molecule that combines a benzothiazole moiety with an acetohydrazide structure. This unique configuration suggests potential biological activities that are being explored in various research studies.
Chemical Structure and Properties
This compound has the molecular formula and features both hydrazone and benzothiazole functionalities. The presence of sulfur in the benzothiazole ring may enhance its reactivity and biological interactions, making it a candidate for pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.461 g/mol |
| CAS Number | 94768-94-2 |
Biological Activities
Research indicates that derivatives of benzothiazole, including this compound, exhibit a variety of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, analogs of benzothiazole have been reported to inhibit bacterial growth effectively .
- Antitumor Effects : The compound's structural features suggest potential antitumor activity. Research has indicated that benzothiazole derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival.
- Tyrosinase Inhibition : Similar compounds have demonstrated strong inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. This property could be beneficial in treating hyperpigmentation disorders .
- Antioxidant Activity : The ability to scavenge free radicals has been observed in related compounds, suggesting that this compound may also exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activities of benzothiazole derivatives:
Study 1: Antimicrobial Efficacy
A study investigating various benzothiazole derivatives found that those with hydrazone linkages exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was shown to disrupt bacterial cell wall synthesis.
Study 2: Antitumor Mechanisms
In vitro studies on cancer cell lines revealed that the compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins. This suggests a mechanism by which the compound could be utilized in cancer therapy .
Study 3: Tyrosinase Inhibition
Research focused on the inhibition of mushroom tyrosinase demonstrated that this compound could significantly reduce enzyme activity at low concentrations, indicating its potential as a skin-whitening agent in cosmetic formulations .
Q & A
Basic: What are standard synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide derivatives?
The core synthesis involves hydrazide formation and Schiff base condensation :
Hydrazide intermediate : React methyl esters (e.g., methyl-[(benzothiazol-2-yl)sulfanyl]acetate) with hydrazine hydrate under reflux in ethanol (4–6 hours). Monitor via TLC (chloroform:methanol, 7:3) .
Schiff base formation : Condense the hydrazide with aldehydes (e.g., 2-hydroxybenzaldehyde) under solvent-free conditions using mechanochemical grinding with NaBH₄/H₃BO₃. Purify via recrystallization (ethanol/water) .
Advanced: What challenges arise in isolating stereoisomers of this compound, and how are they resolved?
The (E,E)-configuration of the α,β-unsaturated hydrazone can lead to isomerization during synthesis. Mitigation strategies :
- Use low-temperature crystallization (e.g., slow evaporation in dark conditions) to favor the desired isomer .
- Confirm stereochemistry via X-ray crystallography (SHELXL refinement) or NOESY NMR to distinguish between (E) and (Z) conformers .
Basic: Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Identify hydrazone protons (δ 10–12 ppm) and benzothiazole aromatic signals.
- IR : Confirm C=N stretches (~1600 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
- ESI-MS : Validate molecular ion peaks (e.g., [M+H]⁺) .
Advanced: How is X-ray crystallography applied to resolve anisotropic displacement parameters in its metal complexes?
For copper(II) complexes:
- Use SHELXTL or WinGX for refinement. Apply riding models for H-atoms and constrain isotropic displacement parameters (Uiso = 1.2Ueq of parent atoms) .
- Address twinning via ORTEP-3 visualization to correct for distorted ellipsoids in crystal packing .
Basic: What biological activities have been reported for analogous acetohydrazide derivatives?
- Antimicrobial activity : MIC testing against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans) .
- DNA binding : Intercalation studies via UV-Vis titration and fluorescence quenching (Kapp ~10⁴ M⁻¹) .
Advanced: How are DFT calculations used to predict reactivity in benzothiazole-hydrazone derivatives?
- Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) for charge-transfer interactions .
- Simulate IR/NMR spectra using Gaussian09 and compare with experimental data to validate tautomeric forms .
Basic: What solvents and conditions stabilize this compound during storage?
- Store in anhydrous DMSO or ethanol at 4°C to prevent hydrolysis of the hydrazone bond.
- Avoid prolonged exposure to light to minimize photoisomerization .
Advanced: How are conflicting crystallographic data (e.g., bond length discrepancies) resolved?
- Cross-validate using Cambridge Structural Database (CSD) entries for analogous structures.
- Refine with SHELXL-2018 using restraints for geometrically similar bonds (e.g., C-S in benzothiazole: 1.68–1.72 Å) .
Basic: What analytical methods ensure purity >95% for biological assays?
- HPLC : Use C18 column (acetonitrile/water gradient, 0.1% TFA) with UV detection at 254 nm .
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Advanced: What strategies optimize ligand-metal binding efficiency in coordination complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
